

Comparative Analysis of N,NDimethylphenothiazine-2-sulphonamide CrossReactivity

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Compound of Interest		
Compound Name:	N,N-Dimethylphenothiazine-2- sulphonamide	
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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential cross-reactivity of **N,N- Dimethylphenothiazine-2-sulphonamide**. Due to the limited availability of direct experimental data for this specific compound, this report leverages data from structurally related phenothiazine-sulphonamide derivatives and the broader class of phenothiazines to infer potential off-target interactions. The information presented herein is intended to guide future experimental design and drug development strategies.

Executive Summary

N,N-Dimethylphenothiazine-2-sulphonamide belongs to the phenothiazine class of compounds, which are known for their wide range of biological activities, primarily as antipsychotic agents targeting dopamine receptors. The addition of a sulfonamide moiety introduces the potential for interactions with targets of sulfonamide drugs. However, the current body of public-domain scientific literature lacks specific cross-reactivity profiling for **N,N-Dimethylphenothiazine-2-sulphonamide**.

This guide presents:



- A comparative analysis of the antimicrobial activity of structurally related phenothiazine-3sulphonamide derivatives as a proxy for potential biological interactions.
- An overview of the known primary targets and off-target effects of the broader phenothiazine drug class.
- Detailed experimental protocols for assays relevant to assessing the cross-reactivity of such compounds.
- Visual diagrams illustrating potential signaling pathway interactions and experimental workflows.

It is critical to note that the data on phenothiazine-3-sulphonamide derivatives, while informative, may not be directly extrapolated to the 2-sulphonamide isomer. Rigorous experimental validation is necessary to characterize the precise cross-reactivity profile of **N,N-Dimethylphenothiazine-2-sulphonamide**.

Comparative Biological Activity of Phenothiazine-Sulphonamide Derivatives

As a surrogate for direct cross-reactivity data, the following table summarizes the in-silico and in-vitro antimicrobial activity of synthesized phenothiazine-3-sulphonamide derivatives against various microbial targets. This data provides insights into the potential for this chemical scaffold to interact with biological macromolecules.



Compound ID	Target Organism	In-Silico Binding Energy (kcal/mol)	Minimum Inhibitory Concentration (MIC) (mg/L)
Derivative 1	Staphylococcus aureus	-7.1	1.0
Streptococcus pyogenes	-6.8	1.5	
Escherichia coli	-6.5	2.0	_
Salmonella typhi	-6.9	1.8	_
Aspergillus fumigatus	-7.6	0.5	_
Derivative 2	Staphylococcus aureus	-6.9	1.2
Streptococcus pyogenes	-6.6	1.8	
Escherichia coli	-6.3	2.5	_
Salmonella typhi	-6.7	2.0	_
Aspergillus fumigatus	-7.4	0.8	=
Ciprofloxacin	Bacterial Strains	Not Reported	Standard
Gentamycin	Bacterial Strains	Not Reported	Standard
Ketoconazole	Fungal Strain	Not Reported	Standard

Data adapted from a study on phenothiazine-3-sulphonamide derivatives. The specific structures of "Derivative 1" and "Derivative 2" are detailed in the source publication.[1]

Known Cross-Reactivity of the Phenothiazine Pharmacophore

The phenothiazine core structure is a well-established pharmacophore with a promiscuous binding profile. While the primary targets for many clinically used phenothiazines are dopamine



receptors, they are known to interact with a variety of other receptors and enzymes, which may be relevant for predicting the cross-reactivity of **N,N-Dimethylphenothiazine-2-sulphonamide**.[2][3]

Potential Off-Target Interactions of Phenothiazines:

- Dopamine Receptors (D1, D2, D3, D4): Primary targets for antipsychotic phenothiazines.[3]
 [4]
- Serotonin Receptors (5-HT1, 5-HT2): Interaction with these receptors contributes to the complex pharmacological profile of these drugs.
- Adrenergic Receptors (α1, α2): Can lead to cardiovascular side effects such as orthostatic hypotension.
- Histamine H1 Receptors: Responsible for the sedative effects of many phenothiazines.
- Muscarinic Acetylcholine Receptors: Can cause anticholinergic side effects like dry mouth and blurred vision.
- Dynamin and Clathrin-Mediated Endocytosis: Some phenothiazine derivatives have been shown to inhibit these cellular processes.

Experimental Protocols

To definitively assess the cross-reactivity of **N,N-Dimethylphenothiazine-2-sulphonamide**, a comprehensive panel of in-vitro assays is recommended.

Receptor Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

- Objective: To quantify the binding affinity (Ki) of **N,N-Dimethylphenothiazine-2-sulphonamide** to a panel of receptors (e.g., dopamine, serotonin, adrenergic, histamine, and muscarinic receptors).
- Methodology:



- Prepare cell membranes or purified receptors expressing the target of interest.
- Incubate the membranes/receptors with a specific radioligand at a fixed concentration.
- Add increasing concentrations of the test compound (N,N-Dimethylphenothiazine-2-sulphonamide).
- Allow the binding to reach equilibrium.
- Separate bound from unbound radioligand by rapid filtration.
- Quantify the radioactivity of the bound ligand using a scintillation counter.
- Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This method is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

- Objective: To determine the IC50 value of N,N-Dimethylphenothiazine-2-sulphonamide against a panel of relevant enzymes (e.g., kinases, proteases, cytochromes P450).
- Methodology:
 - Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.
 - Add increasing concentrations of the test compound.
 - Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
 - Incubate for a defined period at an optimal temperature.
 - Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).



 Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

In-Silico Molecular Docking

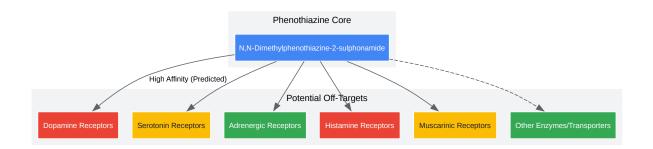
This computational method predicts the binding mode and affinity of a ligand to a target protein. [1]

- Objective: To computationally predict the potential binding of N,N-Dimethylphenothiazine-2-sulphonamide to a wide range of protein targets and to prioritize experimental testing.
- Methodology:
 - Obtain the 3D structure of the target proteins from a database (e.g., Protein Data Bank).
 - Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Generate a 3D conformation of the N,N-Dimethylphenothiazine-2-sulphonamide molecule.
 - Use docking software (e.g., AutoDock Vina) to predict the binding poses and calculate the binding energy of the compound within the active site of the target proteins.[1]
 - Analyze the results to identify potential high-affinity off-target interactions.

Visualizations

The following diagrams illustrate key concepts related to the assessment of cross-reactivity.

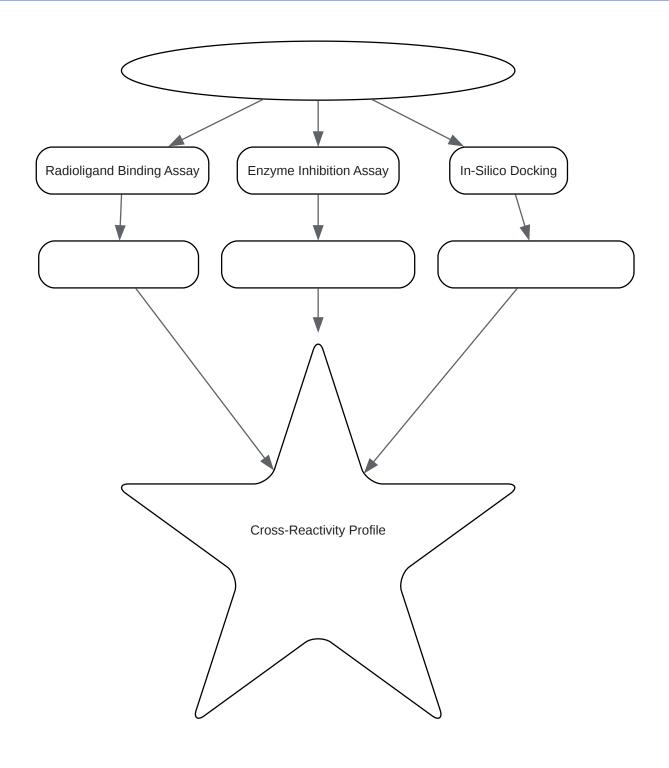




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Caption: Predicted cross-reactivity profile of a phenothiazine-sulphonamide.





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Caption: Workflow for determining compound cross-reactivity.



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